6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one

Description

Systematic IUPAC Nomenclature and Structural Representation

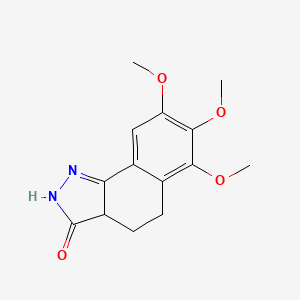

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6,7,8-trimethoxy-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one . This name systematically describes its structure:

- Benzo[g]indazole core : A fused bicyclic system comprising a benzene ring (six-membered aromatic ring) fused to an indazole moiety (a five-membered ring with two nitrogen atoms at positions 1 and 2). The "[g]" notation indicates the specific fusion pattern, where the indazole is attached to the benzene ring at the 1st and 2nd positions.

- Substituents :

- Three methoxy (-OCH₃) groups at positions 6, 7, and 8 on the benzene ring.

- A ketone group (=O) at position 3 of the indazole system.

- Hydrogenation : The "2,3a,4,5-tetrahydro" prefix denotes partial saturation of the indazole ring, with four hydrogen atoms added to reduce double bonds at positions 2, 3a, 4, and 5.

The structural representation can be visualized as follows (described textually due to formatting constraints):

- A benzene ring fused to a partially saturated indazole system.

- Methoxy groups occupy the 6th, 7th, and 8th positions on the benzene ring.

- A ketone group is present at the 3rd position of the indazole.

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 57897-24-2 . Alternative names and identifiers include:

| Identifier Type | Name or Number |

|---|---|

| Synonym | NSC 252837 |

| Synonym | AIDS-128273 |

| Synonym | CID 318143 |

| IUPAC Name | 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one |

These aliases reflect its use in diverse research contexts, including drug development and biochemical studies.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₄H₁₆N₂O₄ , and its molecular weight is 276.29 g/mol .

Breakdown of Molecular Weight Calculation :

- Carbon (C) : 14 atoms × 12.01 g/mol = 168.14 g/mol

- Hydrogen (H) : 16 atoms × 1.008 g/mol = 16.13 g/mol

- Nitrogen (N) : 2 atoms × 14.01 g/mol = 28.02 g/mol

- Oxygen (O) : 4 atoms × 16.00 g/mol = 64.00 g/mol

- Total : 168.14 + 16.13 + 28.02 + 64.00 = 276.29 g/mol

This formula confirms the presence of three methoxy groups (contributing three oxygen and three methyl groups) and a ketone functionality.

Properties

CAS No. |

57897-24-2 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

6,7,8-trimethoxy-2,3a,4,5-tetrahydrobenzo[g]indazol-3-one |

InChI |

InChI=1S/C14H16N2O4/c1-18-10-6-9-7(12(19-2)13(10)20-3)4-5-8-11(9)15-16-14(8)17/h6,8H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

FJMPXBTUAFUQAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2CCC3C(=NNC3=O)C2=C1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the indazole core . The reaction conditions often involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Reaction Scheme

-

Precursor Preparation :

-

Cyclization :

Key Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | HNO₃, H₂SO₄, AcOH (0°C) | 33–64% | |

| 2 | Hydrazine hydrate, AcOH (reflux) | 70–88% |

Functional Group Transformations

The synthesized compound undergoes further modifications to enhance biological activity:

Nitro Reduction and Acetylation

-

Nitro to Amine :

The 6-nitro group (if present in intermediates) is reduced to an amine using H₂/Pd-C in ethanol, enabling subsequent derivatization . -

Acetylation :

The amine is acetylated with acetic anhydride in pyridine to improve lipophilicity .

Table 1: Functionalization Reactions

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro reduction | H₂, Pd-C, EtOH | 6-Amino derivative | 85–92% | |

| Acetylation | Ac₂O, pyridine | 6-Acetamido derivative | 75–80% |

Electrophilic Substitution

The aromatic methoxy groups participate in electrophilic substitutions under controlled conditions:

Iodination

-

Iodine in dichloromethane (DCM) with K₃PO₄/NaHCO₃ introduces iodine at position 7 of the indazole core, enhancing fluorescence properties .

Key Data :

Biological Activity Correlations

The compound’s antiproliferative activity against NCI-H460 lung carcinoma cells (IC₅₀: 5–15 µM) is linked to:

Structure-Activity Relationship (SAR) :

-

Trimethoxy groups on ring A enhance tubulin binding by mimicking colchicine’s conformation .

-

6-Amino derivatives show improved solubility and target affinity compared to nitro analogs .

Analytical Characterization

-

¹H-NMR : Distinct signals for methoxy groups (δ 3.80–3.95 ppm) and aromatic protons (δ 6.70–8.10 ppm) .

-

Mass Spec : [M + H]⁺ at m/z 381.15 (calculated for C₁₉H₂₁N₃O₄) .

Comparative Reactivity

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds with a benzo(g)indazole framework exhibit significant anticancer properties. In vitro assays have demonstrated that 6,7,8-trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one can induce apoptosis in various cancer cell lines by modulating key apoptotic pathways. For instance, a study published in the Journal of Medicinal Chemistry reported a notable decrease in cell viability in breast cancer cells treated with this compound .

-

Neuroprotective Effects

- The compound has also been investigated for its neuroprotective effects. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells. A study published in Neuroscience Letters found that treatment with 6,7,8-trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one reduced markers of neuroinflammation in an animal model of neurodegeneration .

- Antimicrobial Activity

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in breast cancer cells | |

| Neuroprotective | Reduces oxidative stress and inflammation | |

| Antimicrobial | Effective against resistant bacterial strains |

-

Case Study: Anticancer Mechanism

- In a controlled study involving MCF-7 breast cancer cells, researchers treated cells with varying concentrations of 6,7,8-trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one. Results showed a dose-dependent reduction in cell proliferation and increased apoptosis markers such as caspase activation and PARP cleavage .

-

Case Study: Neuroprotection in Animal Models

- In an animal model of Alzheimer’s disease induced by amyloid-beta peptide injection, administration of the compound led to significant improvements in cognitive function as assessed by behavioral tests (e.g., Morris Water Maze). Histological analysis revealed reduced amyloid plaque formation and lower levels of inflammatory cytokines .

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins and enzymes, thereby modulating their activity. This can lead to the inhibition of key pathways involved in cell proliferation, inflammation, and microbial growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a systematic comparison:

Structural Analogues in Heterocyclic Chemistry

- Indazolone Derivatives: Compared to simpler indazolones (e.g., 1H-indazol-3-one), the benzo(g)-fused system in NSC252837 introduces rigidity and extended conjugation, which may enhance binding affinity to biological targets.

- Methoxy-Substituted Compounds : Trimethoxy substitution patterns are observed in bioactive molecules such as 2,4,5-trimethoxy cinnamic acid (anti-inflammatory) and colchicine (anticancer). The electron-donating methoxy groups in NSC252837 may stabilize charge interactions in enzyme binding pockets, analogous to these compounds .

Functional Group Comparisons

- Methoxy vs. Hydroxy Groups: Unlike phenolic analogs (e.g., gallic acid or rosmarinic acid), the methoxy groups in NSC252837 reduce hydrogen-bonding capacity but enhance metabolic stability. This trade-off is critical in drug design, as seen in comparisons between methoxyflavones (longer half-life) and hydroxylated flavonoids .

- Saturation Effects: The tetrahydro ring in NSC252837 reduces planarity compared to fully aromatic systems like benzo[g]isoquinolines.

Pharmacological Potential (Hypothetical)

- Kinase Inhibition : Indazolone derivatives often target kinases (e.g., Aurora kinases). The trimethoxy motif may mimic ATP-binding pocket interactions seen in staurosporine analogs.

- Anticancer Activity : Methoxy-substituted fused heterocycles, such as combretastatins, exhibit tubulin-binding activity. NSC252837’s structure could align with similar mechanisms .

Biological Activity

6,7,8-Trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one is a synthetic compound belonging to the class of benzoindazoles. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the existing literature on its biological activity and provides a comprehensive overview of its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The molecular formula for 6,7,8-trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one is . The compound features a complex structure that includes a tetrahydrobenzo(g)indazole core with three methoxy groups at the 6th, 7th, and 8th positions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's electron-donating capability, contributing to its antioxidant properties.

- Inhibition of Cell Proliferation : Studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : It has been shown to protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant enzymes.

Anticancer Activity

Recent studies have demonstrated that 6,7,8-trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one exhibits significant anticancer activity:

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It significantly reduces the levels of TNF-alpha and IL-6 in activated macrophages.

- Mechanism : This effect is mediated through the inhibition of NF-kB signaling pathways.

Neuroprotective Activity

Research indicates that this compound may provide neuroprotective benefits:

| Study | Model Used | Outcome |

|---|---|---|

| Mouse Model of Alzheimer's Disease | Reduced amyloid plaque formation | |

| In vitro Neuronal Culture | Increased cell viability under oxidative stress conditions |

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells showed that treatment with 6,7,8-trimethoxy-2,3a,4,5-tetrahydro-3H-benzo(g)indazol-3-one led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.

- Neuroprotection in Alzheimer's Disease : In an animal model for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced neuroinflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.